molecular formula C13H15N3 B13121966 (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B13121966
M. Wt: 213.28 g/mol
InChI Key: ARLUPHAGSNREHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 4-bromo-1-(3-cyclopropyl-1H-pyrazol-1-yl)benzene with methanamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)ethanamine
  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)propanamine
  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)butanamine

Uniqueness

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2

InChI Key

ARLUPHAGSNREHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.